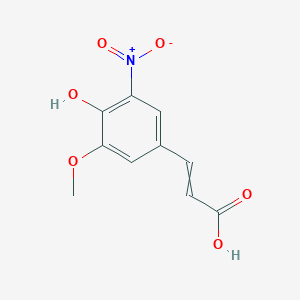
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one
概述
描述
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Morpholine-4-carbonylation: The attachment of a morpholine-4-carbonyl group at the 6th position.
Morpholino substitution: The substitution of a hydrogen atom at the 2nd position with a morpholino group.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.
化学反应分析
Types of Reactions
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone ring.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8th position.
科学研究应用
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one: Lacks the bromine atom at the 8th position.
8-bromo-2-morpholino-4H-chromen-4-one: Lacks the morpholine-4-carbonyl group at the 6th position.
8-bromo-6-(morpholine-4-carbonyl)-4H-chromen-4-one: Lacks the morpholino group at the 2nd position.
Uniqueness
The presence of both the bromine atom at the 8th position and the morpholine-4-carbonyl and morpholino groups at the 6th and 2nd positions, respectively, makes 8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C18H19BrN2O5 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-10-12(18(23)21-3-7-25-8-4-21)9-13-15(22)11-16(26-17(13)14)20-1-5-24-6-2-20/h9-11H,1-8H2 |
InChI 键 |
HDPKRZLOVLKJHY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8540093.png)




![N-[4-(3-Bromoanilino)quinazolin-6-yl]hexa-2,4-dienamide](/img/structure/B8540136.png)

![Propanamide, 2-methyl-N-[6-(4-piperidinyl)-2-pyridinyl]-](/img/structure/B8540154.png)


